molecular formula C16H16N2O5S B5543479 ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5543479
M. Wt: 348.4 g/mol
InChI Key: HXAJGWNDTYHFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4,5-dimethyl-2-(2-aminobenzamido)thiophene-3-carboxylate.

    Hydrolysis: 4,5-dimethyl-2-(2-nitrobenzamido)thiophene-3-carboxylic acid.

    Coupling: Various biaryl derivatives depending on the coupling partner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,5-DIMETHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of both the nitrobenzamido and thiophene moieties, which confer distinct chemical reactivity and biological activity. The specific positioning of the nitro group also influences its interaction with molecular targets, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-7-5-6-8-12(11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAJGWNDTYHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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